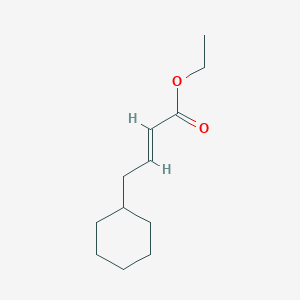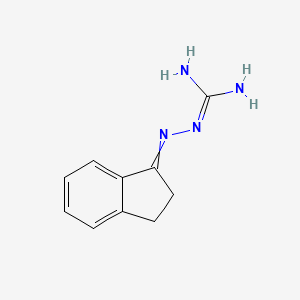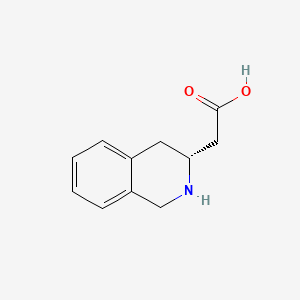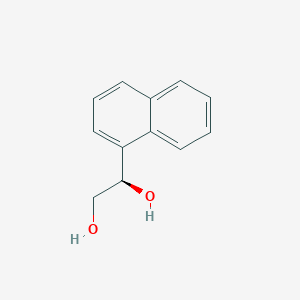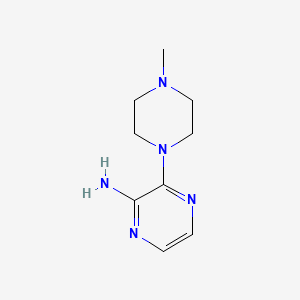
3-Chloro-6-(difluoromethyl)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-(difluoromethyl)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C6H2ClF2N3. It is a pyrazine derivative that features a chloro group, a difluoromethyl group, and a carbonitrile group attached to the pyrazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(difluoromethyl)pyrazine-2-carbonitrile typically involves the reaction of appropriate pyrazine derivatives with chlorinating and fluorinating agents. One common method includes the use of chlorinating agents such as thionyl chloride (SOCl2) and fluorinating agents like difluoromethyl iodide (CF2HI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6-(difluoromethyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazine derivatives.
Oxidation Reactions: Formation of pyrazine oxides.
Reduction Reactions: Formation of pyrazine amines.
Coupling Reactions: Formation of biaryl compounds.
Applications De Recherche Scientifique
3-Chloro-6-(difluoromethyl)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Chloro-6-(difluoromethyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-6-(trifluoromethyl)pyrazine-2-carbonitrile
- 3-Bromo-6-(difluoromethyl)pyrazine-2-carbonitrile
- 3-Chloro-6-(methyl)pyrazine-2-carbonitrile
Uniqueness
3-Chloro-6-(difluoromethyl)pyrazine-2-carbonitrile is unique due to the presence of both chloro and difluoromethyl groups, which impart distinct chemical and physical properties. These groups influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H2ClF2N3 |
|---|---|
Poids moléculaire |
189.55 g/mol |
Nom IUPAC |
3-chloro-6-(difluoromethyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H2ClF2N3/c7-5-3(1-10)12-4(2-11-5)6(8)9/h2,6H |
Clé InChI |
LNDSKVFEEYHYOW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C(=N1)Cl)C#N)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



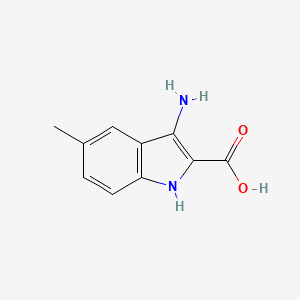
![6-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B11903816.png)
